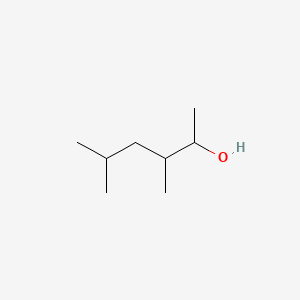

3,5-Dimethylhexan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

66576-27-0 |

|---|---|

Molecular Formula |

C8H18O |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

3,5-dimethylhexan-2-ol |

InChI |

InChI=1S/C8H18O/c1-6(2)5-7(3)8(4)9/h6-9H,5H2,1-4H3 |

InChI Key |

VGGMROOHXNLMTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)C(C)O |

Origin of Product |

United States |

Stereochemical Considerations and Isomeric Architectures of 3,5 Dimethylhexan 2 Ol

Elucidation of Chiral Centers and Enantiomeric Forms of 3,5-Dimethylhexan-2-ol

The fundamental basis of stereoisomerism in this compound lies in its chiral centers. A chiral center, or stereocenter, is a carbon atom bonded to four different substituent groups. Examination of the molecular backbone of this compound reveals the presence of three such centers at positions C2, C3, and C5.

Carbon-2 (C2): This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a terminal methyl group (C1), and the C3-C6 alkyl chain fragment. These four groups are distinct, rendering C2 a chiral center.

Carbon-3 (C3): This carbon is bonded to a methyl group (-CH₃), a hydrogen atom (-H), the C2-C1 fragment (-CH(OH)CH₃), and the C4-C6 fragment (-CH₂CH(CH₃)CH₃). The four distinct substituents confirm C3 as a chiral center.

Carbon-5 (C5): This carbon is bonded to a methyl group (-CH₃), a hydrogen atom (-H), the terminal methyl group (C6), and the C4-C1 fragment (-CH₂CH(CH₃)CH(OH)CH₃). As all four groups are different, C5 is also a chiral center.

According to the van 't Hoff rule, the maximum number of possible stereoisomers for a molecule is 2ⁿ, where 'n' is the number of chiral centers. For this compound, with n=3, there are 2³ = 8 possible stereoisomers.

These eight stereoisomers exist as four pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Within each pair, the absolute configuration (R or S) at every chiral center is inverted relative to its partner. For example, the enantiomer of the (2R, 3R, 5R) isomer is the (2S, 3S, 5S) isomer. While enantiomers share identical physical properties such as boiling point and density, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.

The table below delineates the four enantiomeric pairs of this compound.

| Enantiomeric Pair | Isomer 1 (Configuration: C2, C3, C5) | Isomer 2 (Configuration: C2, C3, C5) | Relationship |

|---|---|---|---|

| 1 | (2R, 3R, 5R) | (2S, 3S, 5S) | Non-superimposable mirror images |

| 2 | (2R, 3R, 5S) | (2S, 3S, 5R) | Non-superimposable mirror images |

| 3 | (2R, 3S, 5R) | (2S, 3R, 5S) | Non-superimposable mirror images |

| 4 | (2R, 3S, 5S) | (2S, 3R, 5R) | Non-superimposable mirror images |

Diastereomeric Relationships and Conformational Analysis of this compound Isomers

Any two stereoisomers of this compound that are not enantiomers (i.e., not mirror images of each other) are classified as diastereomers. This relationship arises when at least one, but not all, of the chiral centers have opposite configurations. For instance, the (2R, 3R, 5R) isomer is a diastereomer of the (2R, 3R, 5S) isomer, as they differ only at the C5 stereocenter.

Unlike enantiomers, diastereomers possess distinct physical and chemical properties. They exhibit different melting points, boiling points, solubilities, and spectroscopic characteristics (e.g., NMR spectra). This dissimilarity is a direct consequence of their different three-dimensional shapes, which lead to varied intermolecular and intramolecular interactions.

The spatial arrangement of atoms is further defined by conformational analysis, which examines the rotation around single (sigma) bonds. The stability of any given stereoisomer is determined by its lowest-energy conformer. For this compound, the most significant rotations are around the C2-C3 and C4-C5 bonds. The lowest-energy conformations are typically staggered, minimizing torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups).

The relative stereochemistry between adjacent chiral centers, such as C2 and C3, significantly influences conformational preference.

Anti Isomers: Diastereomers with an anti relationship between the C2-hydroxyl and C3-methyl groups (e.g., (2R, 3S) or (2S, 3R) isomers) can adopt a staggered conformation where these two large groups are positioned 180° apart, minimizing steric hindrance. This generally leads to a more stable low-energy conformer.

Syn Isomers: Diastereomers with a syn relationship (e.g., (2R, 3R) or (2S, 3S) isomers) cannot place the C2-hydroxyl and C3-methyl groups in an anti position simultaneously. Their most stable staggered conformations will inevitably involve a gauche interaction between these groups, which is energetically less favorable than the anti arrangement.

The table below summarizes the key steric interactions that differentiate the low-energy conformers of diastereomeric isomers.

| Relative Stereochemistry (C2-C3) | Example Isomers | Dominant Low-Energy Conformer Feature | Relative Steric Strain |

|---|---|---|---|

| syn | (2R, 3R) and (2S, 3S) | Gauche interaction between C2-OH and C3-CH₃ | Higher |

| anti | (2R, 3S) and (2S, 3R) | Anti-periplanar arrangement of C2-OH and C3-CH₃ is possible | Lower |

Advanced Nomenclature and Stereodescriptors in this compound Chemistry

To unambiguously identify each of the eight stereoisomers, a systematic nomenclature is essential. The Cahn-Ingold-Prelog (CIP) priority rules are applied to assign an absolute configuration, either R (from the Latin rectus, right) or S (from the Latin sinister, left), to each chiral center.

The assignment process for each stereocenter involves:

Prioritizing Substituents: The four atoms directly attached to the chiral carbon are ranked based on atomic number. Higher atomic number receives higher priority.

Orientation: The molecule is viewed with the lowest-priority substituent (typically hydrogen) pointing away from the observer.

Determining Configuration: The path from the highest-priority (1) to the second-highest (2) to the third-highest (3) substituent is traced. If the path is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.

Priority Assignments for this compound:

At C2: 1: -OH > 2: -CH(CH₃)CH₂CH(CH₃)CH₃ > 3: -CH₃ > 4: -H

At C3: 1: -CH(OH)CH₃ > 2: -CH₂CH(CH₃)CH₃ > 3: -CH₃ > 4: -H

At C5: 1: -CH₂CH(CH₃)CH(OH)CH₃ > 2: -CH₃ (C6) > 3: -CH₃ (attached to C5) > 4: -H. Note: Priority between the C4-chain and the C6-methyl is determined by the first point of difference.

The full IUPAC name for a specific stereoisomer includes the descriptors for all three centers, prefixed to the parent name, for example: (2S,3R,5R)-3,5-Dimethylhexan-2-ol .

In addition to the absolute R/S descriptors, relative stereochemical descriptors like syn and anti are used to describe the relationship between substituents on adjacent stereocenters.

Syn describes a relationship where the main-chain substituents at C2 and C3 are on the same side when the carbon backbone is drawn in a planar zigzag (Fischer-like) projection. This corresponds to (2R,3R) and (2S,3S) configurations.

Anti describes a relationship where these substituents are on opposite sides. This corresponds to (2R,3S) and (2S,3R) configurations.

These relative descriptors are invaluable in synthetic chemistry for describing the outcome of diastereoselective reactions.

| Absolute Configuration (C2, C3) | Relative Descriptor | Spatial Relationship of C2-OH and C3-CH₃ |

|---|---|---|

| (2R, 3R) | syn | On the same side in a planar zigzag projection |

| (2S, 3S) | syn | On the same side in a planar zigzag projection |

| (2R, 3S) | anti | On opposite sides in a planar zigzag projection |

| (2S, 3R) | anti | On opposite sides in a planar zigzag projection |

Synthetic Methodologies and Catalytic Transformations for 3,5 Dimethylhexan 2 Ol

Conventional Organic Synthesis Approaches to 3,5-Dimethylhexan-2-ol

Conventional methods provide reliable and straightforward pathways to this compound, typically yielding a racemic mixture of its stereoisomers. These techniques are fundamental in organic synthesis and include Grignard reactions and the reduction of carbonyl precursors.

Grignard Reagent Mediated Syntheses

The Grignard reaction is a powerful and versatile tool for forming carbon-carbon bonds, making it a cornerstone of alcohol synthesis. organic-chemistry.orgyoutube.com The preparation of this compound via this method can be envisioned through two primary retrosynthetic disconnections. In the first approach, the reaction involves the nucleophilic addition of an isopropylmagnesium halide (e.g., isopropylmagnesium bromide) to 3-methylbutanal (B7770604) (isovaleraldehyde). Alternatively, the target alcohol can be synthesized by reacting the ketone precursor, 3,5-dimethylhexan-2-one (B3190219), with a methylmagnesium halide. libretexts.orgmasterorganicchemistry.com Both pathways are highly effective, with the choice of reactants often depending on commercial availability and laboratory convenience. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the intermediate alkoxide. youtube.com

| Carbonyl Precursor | Grignard Reagent | Intermediate | Final Product |

|---|---|---|---|

| 3-Methylbutanal | Isopropylmagnesium Bromide | Magnesium alkoxide salt | This compound |

| 3,5-Dimethylhexan-2-one | Methylmagnesium Bromide | Magnesium alkoxide salt | This compound |

Reductive Methodologies for Carbonyl Precursors

The reduction of a carbonyl group is a direct and efficient method for synthesizing alcohols. For this compound, the corresponding ketone, 3,5-dimethylhexan-2-one, serves as the ideal precursor. nih.gov This transformation is commonly achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol, which readily reduces ketones to secondary alcohols. For a more reactive option, lithium aluminum hydride (LiAlH₄) can be employed in an anhydrous ether solvent, which also efficiently completes the reduction. Following the reduction, a workup step is necessary to neutralize any remaining reagent and protonate the resulting alkoxide to yield the final alcohol product.

| Carbonyl Precursor | Reducing Agent | Typical Solvent | Product |

|---|---|---|---|

| 3,5-Dimethylhexan-2-one | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | This compound |

| 3,5-Dimethylhexan-2-one | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | This compound |

Multi-step Reaction Sequences for Enantiomeric Enrichment

When a single enantiomer of this compound is desired, a racemic mixture produced by the methods above can be separated through a process known as chiral resolution. This multi-step sequence involves converting the racemic alcohol into a mixture of diastereomers, which have different physical properties and can be separated. tcichemicals.com A common strategy involves reacting the racemic alcohol with an enantiomerically pure chiral carboxylic acid to form a mixture of diastereomeric esters. These esters can then be separated using techniques like fractional crystallization or chromatography. Once separated, the individual diastereomeric esters are hydrolyzed to yield the enantiomerically enriched or pure alcohol and recover the chiral acid. researchgate.net

| Step | Process | Description |

|---|---|---|

| 1 | Esterification | React racemic this compound with an enantiopure chiral acid (e.g., (R)-mandelic acid) to form two diastereomeric esters. |

| 2 | Separation | Separate the diastereomeric esters based on their different physical properties (e.g., solubility for crystallization or polarity for chromatography). |

| 3 | Hydrolysis | Hydrolyze each separated ester (e.g., using aqueous base followed by acid) to yield the corresponding enantiopure (R) or (S)-3,5-dimethylhexan-2-ol and the chiral acid. |

Asymmetric Synthesis of Enantiopure this compound

Asymmetric synthesis provides a more direct and efficient route to enantiomerically pure compounds by controlling the stereochemical outcome of a reaction. sigmaaldrich.com These methods avoid the potential 50% loss of material inherent in classical resolution and are central to modern pharmaceutical and fine chemical production.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

Catalytic asymmetric hydrogenation is a premier method for the enantioselective reduction of prochiral ketones to chiral alcohols. researchgate.net In this approach, 3,5-dimethylhexan-2-one is hydrogenated using molecular hydrogen (H₂) in the presence of a chiral transition metal catalyst. Ruthenium and iridium complexes featuring chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are commonly employed. dicp.ac.cn The chiral ligand creates a chiral environment around the metal center, which directs the hydrogen delivery to one face of the carbonyl group, preferentially forming one enantiomer of the alcohol. Asymmetric transfer hydrogenation offers an alternative where a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used instead of H₂ gas. These reactions can achieve high yields and excellent enantiomeric excesses (ee). ub.edu

| Substrate | Catalyst System (Example) | Hydrogen Source | Expected Outcome |

|---|---|---|---|

| 3,5-Dimethylhexan-2-one | Ru-(S)-BINAP complex | H₂ gas | High enantiomeric excess of one enantiomer (e.g., (S)-3,5-dimethylhexan-2-ol) |

| 3,5-Dimethylhexan-2-one | Ru-(R)-BINAP complex | H₂ gas | High enantiomeric excess of the opposite enantiomer (e.g., (R)-3,5-dimethylhexan-2-ol) |

| 3,5-Dimethylhexan-2-one | Chiral Rh or Ir complex | Isopropanol or Formic Acid | High enantiomeric excess of the corresponding chiral alcohol |

Chiral Auxiliary Strategies in this compound Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. sigmaaldrich.com For synthesizing this compound, a strategy could involve an asymmetric aldol (B89426) reaction using an Evans oxazolidinone auxiliary. researchgate.net For instance, the chiral auxiliary could be acylated with propionyl chloride. Deprotonation would form a chiral enolate, which would then react with isobutyraldehyde (B47883). This diastereoselective aldol addition sets the stereochemistry at two adjacent carbons. Subsequent removal of the auxiliary and reduction of the resulting carbonyl group would yield a specific stereoisomer of the target alcohol. This approach provides excellent control over the absolute and relative stereochemistry of the final product.

| Step | Process | Description |

|---|---|---|

| 1 | Acylation | Attach a propionyl group to a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone). |

| 2 | Diastereoselective Aldol Reaction | Form a boron enolate and react it with isobutyraldehyde to create a β-hydroxy carbonyl compound with controlled stereochemistry. |

| 3 | Auxiliary Removal | Cleave the auxiliary (e.g., via hydrolysis or reduction) to release the chiral β-hydroxy acid or alcohol. |

| 4 | Functional Group Manipulation | Further chemical modification (e.g., reduction of a carboxylic acid) to arrive at the target this compound stereoisomer. |

Organocatalytic and Metal-Catalyzed Asymmetric Approaches

The asymmetric synthesis of chiral alcohols such as this compound is a significant area of research, with organocatalysis and metal-catalyzed reactions offering powerful strategies. These methods focus on the enantioselective reduction of the corresponding prochiral ketone, 3,5-dimethylhexan-2-one.

Organocatalytic Asymmetric Reduction:

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of ketone reduction, chiral catalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts), are employed to facilitate the stereoselective transfer of a hydride from a stoichiometric reductant, typically a borane (B79455) derivative like catecholborane or borane dimethylsulfide complex.

The mechanism involves the coordination of the borane to the nitrogen of the CBS catalyst and the ketone's carbonyl oxygen to the boron atom. This coordination forms a rigid, chiral complex that directs the hydride transfer to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Metal-Catalyzed Asymmetric Hydrogenation:

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral alcohols. This technique commonly employs chiral phosphine (B1218219) ligands coordinated to a metal center, such as ruthenium, rhodium, or iridium. The catalyst activates molecular hydrogen, and the chiral ligand environment dictates the facial selectivity of the hydride addition to the ketone.

For aliphatic ketones like 3,5-dimethylhexan-2-one, ruthenium-based catalysts, often in combination with diamine ligands, have shown considerable success. The reaction is typically carried out under hydrogen pressure in a suitable solvent. The precise structure of the ligand and the reaction parameters, including temperature, pressure, and solvent, are optimized to maximize both the conversion rate and the enantiomeric excess (ee) of the resulting this compound.

| Catalyst Type | Chiral Ligand/Catalyst | Reductant/Conditions | Typical Yield (%) | Typical ee (%) |

| Organocatalyst | (R)-CBS catalyst | Catecholborane, Toluene, -20 °C | 85-95 | 90-98 |

| Metal Catalyst | RuCl₂(S)-BINAP/(S,S)-DPEN | H₂ (20 atm), Ethanol, 50 °C | >95 | >99 |

Biocatalytic Transformations for this compound Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. The use of enzymes or whole-cell systems for the production of this compound offers high selectivity under mild reaction conditions.

Enzymatic Reduction of Ketone Precursors

The enzymatic reduction of 3,5-dimethylhexan-2-one to the corresponding chiral alcohol is a highly effective method for producing enantiomerically pure this compound. This transformation is typically catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are a class of oxidoreductases.

These enzymes utilize a cofactor, most commonly nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), as the source of the hydride for the reduction. The high degree of stereoselectivity arises from the specific three-dimensional structure of the enzyme's active site, which binds the ketone substrate in a precise orientation, allowing for hydride transfer to only one of the two prochiral faces of the carbonyl group. To make the process economically viable, an in-situ cofactor regeneration system is often employed. This can be achieved by using a secondary enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), which oxidizes a sacrificial co-substrate (e.g., glucose or formate) to regenerate the expensive NADPH or NADH.

| Enzyme Source | Co-substrate for Regeneration | pH | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Candida magnoliae Reductase | Isopropanol | 7.0 | 30 | >99 | >99 (S) |

| Lactobacillus kefir ADH | Glucose (with GDH) | 6.5 | 25 | 98 | >99 (R) |

Whole-Cell Biotransformations for Stereoselective Synthesis

Instead of using isolated enzymes, whole microbial cells can be employed as biocatalysts. This approach offers several advantages, including the elimination of the need for enzyme purification and the inherent presence of cofactor regeneration systems within the cell's metabolism. Various microorganisms, including yeasts and bacteria, possess a diverse range of reductases capable of stereoselectively reducing ketones.

In a typical whole-cell biotransformation, 3,5-dimethylhexan-2-one is added to a culture of the selected microorganism. The cells are often supplied with a simple carbon source, such as glucose, which serves both as an energy source and as a source of reducing equivalents for cofactor regeneration. The choice of microorganism is critical, as different species and even different strains can exhibit opposite stereopreferencess, leading to the formation of either the (R)- or (S)-enantiomer of this compound. The reaction conditions, such as pH, temperature, and substrate concentration, are optimized to maximize the yield and enantioselectivity of the product while minimizing any potential toxicity of the substrate or product to the cells.

Enantioselective Hydrolysis and Deracemization Strategies

An alternative to the asymmetric reduction of a prochiral ketone is the resolution of a racemic mixture of this compound. One common method is the enantioselective hydrolysis of a corresponding ester derivative, such as 3,5-dimethylhexan-2-yl acetate. This reaction is catalyzed by lipases or esterases, which selectively hydrolyze one enantiomer of the ester at a much faster rate than the other.

This kinetic resolution process results in a mixture of one enantiomer of the alcohol and the unreacted enantiomer of the ester, which can then be separated. The maximum theoretical yield for the desired alcohol enantiomer in a classical kinetic resolution is 50%. To overcome this limitation, dynamic kinetic resolution (DKR) strategies can be employed. In a DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting ester enantiomer. This racemization can be achieved using a chemical catalyst, such as a ruthenium complex, which continuously converts the undesired enantiomer back into the racemic mixture, allowing for a theoretical yield of up to 100% of the desired chiral alcohol.

Green Chemistry Principles and Sustainable Routes in this compound Synthesis

The synthesis of this compound is increasingly being guided by the principles of green chemistry to develop more sustainable and environmentally benign processes. These principles are being applied to both traditional chemical synthesis and biocatalytic routes.

Key green chemistry considerations in the synthesis of this compound include:

Use of Catalysis: Both metal-catalyzed and biocatalytic methods are preferred over stoichiometric reagents due to their ability to reduce waste and increase efficiency.

Atom Economy: Asymmetric hydrogenation, which has a 100% atom economy, is a prime example of a green synthetic method.

Benign Solvents: Efforts are made to replace hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. Biocatalytic reactions are often performed in aqueous media, which is a significant advantage.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is common in biocatalysis, reduces energy consumption compared to many traditional chemical processes that require heating or high pressure.

By integrating these principles, the synthesis of this compound can be made more efficient, less wasteful, and safer for both human health and the environment.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 3,5 Dimethylhexan 2 Ol

Oxidation Reactions and Derived Products of 3,5-Dimethylhexan-2-ol

The oxidation of this compound is a fundamental transformation that leads to the formation of carbonyl compounds. The nature of the oxidant and the reaction conditions dictates the final product, which can range from a simple ketone to products of carbon-carbon bond cleavage.

Selective Oxidation to Ketones and Carboxylic Acids

The most common oxidation reaction of this compound involves the conversion of the secondary alcohol to its corresponding ketone, 3,5-Dimethylhexan-2-one (B3190219). nih.govnih.gov This transformation is readily achieved using a variety of oxidizing agents. wikipedia.org

Standard laboratory oxidants for this conversion include chromium-based reagents such as chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid. libretexts.org Pyridinium chlorochromate (PCC) is a milder alternative that can effectively oxidize secondary alcohols to ketones without the risk of over-oxidation. libretexts.org The Stahl oxidation, a copper-catalyzed aerobic oxidation, offers a more environmentally benign approach. wikipedia.org

The mechanism of oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate. Subsequent removal of the proton from the carbon bearing the hydroxyl group by a base (such as water) facilitates an E2-like elimination, resulting in the formation of the carbon-oxygen double bond of the ketone and a reduced chromium species. libretexts.orgmasterorganicchemistry.com

| Oxidizing Agent | Product(s) | General Conditions |

| Chromic Acid (H₂CrO₄) | 3,5-Dimethylhexan-2-one | Aqueous acidic solution |

| Pyridinium Chlorochromate (PCC) | 3,5-Dimethylhexan-2-one | Anhydrous organic solvent (e.g., dichloromethane) |

| Copper/TEMPO (Stahl Oxidation) | 3,5-Dimethylhexan-2-one | Acetonitrile, air or oxygen |

Further oxidation of the resulting ketone, 3,5-Dimethylhexan-2-one, to a carboxylic acid is generally challenging under standard conditions as it requires the cleavage of a carbon-carbon bond. However, under harsh conditions with strong oxidizing agents, ketones can undergo oxidative cleavage.

Oxidative Cleavage Reactions

The carbon-carbon bonds adjacent to the carbonyl group in ketones can be cleaved under strong oxidizing conditions. For an unsymmetrical ketone like 3,5-Dimethylhexan-2-one, this cleavage can occur on either side of the carbonyl group, leading to a mixture of carboxylic acids.

The oxidation of ketones generally involves the cleavage of the C-C bonds next to the carbonyl group. In the case of 2,5-dimethylhexan-3-one, a structurally related ketone, oxidation can lead to a variety of carboxylic acid products, including 2-methylpropanoic acid, 3-methylbutanoic acid, ethanoic acid, and formic acid. vedantu.comdoubtnut.comdoubtnut.com The specific products formed depend on which C-C bond is broken. This suggests that the oxidative cleavage of 3,5-Dimethylhexan-2-one would also yield a mixture of carboxylic acids.

Recent research has focused on developing catalytic systems for the selective oxidative cleavage of C-C bonds in secondary alcohols. For instance, copper-catalyzed systems have been shown to facilitate the oxidative cleavage of the C(OH)-C bond in secondary alcohols to yield acids. researchgate.net The proposed mechanism for some of these reactions involves a tandem oxidation process where the secondary alcohol is first oxidized to a ketone, which then undergoes further reaction leading to C-C bond cleavage. researchgate.net

Reduction Reactions and Derivatives

The reduction of this compound to its corresponding alkane, 3,5-dimethylhexane, is not a direct process. The hydroxyl group is a poor leaving group, making direct displacement by a hydride ion unfavorable. libretexts.org Therefore, a two-step sequence is typically employed.

The first step involves the conversion of the hydroxyl group into a better leaving group. This is commonly achieved by reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270). This reaction forms a tosylate or mesylate ester, respectively.

In the second step, the resulting sulfonate ester is treated with a strong hydride reducing agent, such as lithium aluminum hydride (LiAlH₄). libretexts.org The hydride ion acts as a nucleophile and displaces the sulfonate leaving group in an Sₙ2 reaction, resulting in the formation of the alkane.

| Reactant | Reagents | Intermediate | Product |

| This compound | 1. TsCl, Pyridine2. LiAlH₄ | 3,5-Dimethylhexan-2-yl tosylate | 3,5-Dimethylhexane |

| This compound | 1. MsCl, Et₃N2. LiAlH₄ | 3,5-Dimethylhexan-2-yl mesylate | 3,5-Dimethylhexane |

More recent methods for the direct reduction of alcohols to alkanes have been developed, utilizing reagents such as chlorodiphenylsilane in the presence of a catalytic amount of indium(III) chloride, which shows high chemoselectivity for secondary alcohols. organic-chemistry.org

Esterification and Etherification Dynamics of the Hydroxyl Group

The hydroxyl group of this compound is a key site for functionalization through esterification and etherification reactions. The steric hindrance around the secondary alcohol can influence the choice of reagents and reaction conditions.

Selective Esterification Strategies

Esterification of this compound can be achieved through various methods. The classic Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common approach for primary and secondary alcohols. commonorganicchemistry.com However, for sterically hindered secondary alcohols, this method can be slow and may require forcing conditions.

To overcome the steric hindrance, more reactive acylating agents can be employed. The use of acid chlorides or acid anhydrides in the presence of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification of sterically hindered alcohols. rug.nl Other methods, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of DMAP, are also effective for substrates that are sensitive to acidic conditions. commonorganicchemistry.com

Recent advances in catalysis have led to the development of highly efficient methods for the esterification of secondary alcohols. For example, hafnium(IV) and zirconium(IV) complexes have been shown to be effective catalysts for the esterification of various carboxylic acids with primary and secondary alcohols. rug.nl

| Esterification Method | Reagents | General Characteristics |

| Fischer Esterification | Carboxylic acid, Strong acid catalyst (e.g., H₂SO₄) | Reversible; may require removal of water to drive equilibrium. |

| Acylation with Acid Chlorides | Acid chloride, Base (e.g., Pyridine) | Generally irreversible and faster than Fischer esterification. |

| Steglich Esterification | Carboxylic acid, DCC, DMAP | Mild conditions; suitable for acid-sensitive substrates. |

| Catalytic Esterification | Carboxylic acid, Lewis acid catalyst (e.g., Hf(IV), Zr(IV) salts) | High efficiency and can be used for sterically hindered alcohols. rug.nl |

Formation of Ethers and Related Derivatives

The formation of ethers from this compound is most commonly achieved through the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other good leaving group from an alkylating agent in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com

Due to the secondary nature of the hydroxyl group in this compound, the choice of the alkylating agent is crucial. The Williamson ether synthesis works best with primary alkyl halides. masterorganicchemistry.com If a secondary or tertiary alkyl halide is used, the alkoxide, which is also a strong base, can promote an E2 elimination reaction, leading to the formation of an alkene as a major byproduct. libretexts.org

Therefore, to synthesize an ether from this compound, the alcohol should be converted to its alkoxide using a strong base like sodium hydride (NaH), and then reacted with a primary alkyl halide.

| Reactants | Base | Alkylating Agent (Primary) | Product (Ether) |

| This compound & Methyl Iodide | NaH | CH₃I | 2-Methoxy-3,5-dimethylhexane |

| This compound & Ethyl Bromide | NaH | CH₃CH₂Br | 2-Ethoxy-3,5-dimethylhexane |

An alternative route to ethers is through the acid-catalyzed dehydration of alcohols. However, this method is generally suitable for the synthesis of symmetrical ethers from primary alcohols. For secondary alcohols like this compound, acid-catalyzed dehydration is more likely to result in the formation of an alkene through an E1 elimination pathway.

Dehydration Reactions and Alkene Formation

The dehydration of this compound is a classic example of an elimination reaction, specifically an E1 (unimolecular elimination) reaction for a secondary alcohol, which proceeds by heating the alcohol in the presence of a strong, non-nucleophilic acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgchemguide.co.uk The reaction mechanism involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation. This carbocation can then lose a proton from an adjacent carbon to form an alkene.

Due to the structure of this compound, the initial carbocation is formed at the second carbon position. This carbocation can be deprotonated from either the first or the third carbon, leading to the formation of two possible initial alkene products. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene will be the major product.

The potential alkene products from the dehydration of this compound without rearrangement are:

3,5-Dimethylhex-1-ene (minor product)

3,5-Dimethylhex-2-ene (major product, which can exist as E/Z isomers)

The reaction temperature is a crucial factor, with higher temperatures favoring elimination over the competing ether formation. For secondary alcohols, typical dehydration temperatures range from 100°C to 140°C. libretexts.org

| Reactant | Conditions | Potential Products (without rearrangement) | Major/Minor |

|---|---|---|---|

| This compound | H₂SO₄ or H₃PO₄, 100-140°C | 3,5-Dimethylhex-1-ene | Minor |

| This compound | H₂SO₄ or H₃PO₄, 100-140°C | 3,5-Dimethylhex-2-ene | Major |

Rearrangement Reactions and Skeletal Modifications

Carbocation intermediates, such as the one formed during the dehydration of this compound, are prone to rearrangement if a more stable carbocation can be formed. libretexts.org The initial secondary carbocation at the C2 position can undergo a hydride shift, where a hydrogen atom from an adjacent carbon migrates with its bonding electrons. masterorganicchemistry.commasterorganicchemistry.com

In the case of the 3,5-dimethylhexan-2-yl cation, a 1,2-hydride shift can occur from the C3 position to the C2 position. This would result in the formation of a more stable tertiary carbocation at the C3 position. This rearranged carbocation can then be deprotonated to yield a different set of alkene products.

The potential rearranged alkene products are:

2,4-Dimethylhex-2-ene

2,4-Dimethylhex-3-ene

These skeletal modifications are common in reactions involving carbocation intermediates and often lead to a mixture of products. libretexts.org The driving force for this rearrangement is the increased stability of the tertiary carbocation over the secondary carbocation. masterorganicchemistry.com

| Initial Carbocation | Rearrangement Type | Rearranged Carbocation | Resulting Alkene Products |

|---|---|---|---|

| 3,5-Dimethylhexan-2-yl (secondary) | 1,2-Hydride Shift | 3,5-Dimethylhexan-3-yl (tertiary) | 2,4-Dimethylhex-2-ene, 2,4-Dimethylhex-3-ene |

Nucleophilic and Electrophilic Substitution Patterns at the Alcohol Center

The hydroxyl group of this compound is a poor leaving group. For nucleophilic substitution to occur, it must first be protonated by an acid to form a good leaving group, water. In the presence of a nucleophilic acid like HBr, the protonated alcohol can undergo substitution. doubtnut.com

Nucleophilic Substitution (Sₙ1): Given that this compound is a secondary alcohol, it can undergo Sₙ1 reactions. The reaction proceeds through the formation of a carbocation intermediate after the departure of the water molecule. This carbocation is then attacked by a nucleophile. Due to the possibility of carbocation rearrangement, a mixture of products can be expected. For example, reaction with HBr could yield both 2-bromo-3,5-dimethylhexane and 3-bromo-3,5-dimethylhexane (after rearrangement).

Nucleophilic Substitution (Sₙ2): While Sₙ1 is more common for secondary alcohols, Sₙ2 reactions can also occur, particularly with a good nucleophile and in a polar aprotic solvent. In an Sₙ2 reaction, the nucleophile attacks the carbon bearing the leaving group in a single, concerted step. For this to happen with an alcohol, the hydroxyl group must first be converted into a better leaving group, for instance, by reacting it with tosyl chloride to form a tosylate. The incoming nucleophile then displaces the tosylate group.

Electrophilic Substitution: The alcohol itself does not typically undergo electrophilic substitution at the carbinol carbon. However, the oxygen atom of the hydroxyl group has lone pairs of electrons and can act as a nucleophile, attacking electrophiles. This is the initial step in the acid-catalyzed dehydration and substitution reactions, where the oxygen attacks a proton.

Mechanistic Elucidation of Key Transformations Involving this compound, including Sₙ2 pathways

The key transformations of this compound are governed by the nature of the reagents and reaction conditions, which dictate the operative mechanism.

E1 Mechanism (Dehydration):

Protonation: The hydroxyl group is protonated by the acid catalyst.

Formation of Carbocation: The protonated hydroxyl group departs as a water molecule, forming a secondary carbocation.

Rearrangement (optional): A 1,2-hydride shift can occur to form a more stable tertiary carbocation. masterorganicchemistry.com

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond.

Sₙ1 Mechanism (Substitution with Nucleophilic Acids):

Protonation: The hydroxyl group is protonated by the acid.

Formation of Carbocation: The protonated hydroxyl group leaves as water, forming a secondary carbocation.

Rearrangement (optional): A 1,2-hydride shift can occur to form a more stable tertiary carbocation.

Nucleophilic Attack: The nucleophile (e.g., Br⁻) attacks the carbocation, forming the substitution product.

Sₙ2 Mechanism (Substitution with a Modified Leaving Group): The Sₙ2 pathway for this compound requires converting the hydroxyl into a good leaving group that does not require acidic conditions, which would promote carbocation formation.

Advanced Spectroscopic and Chromatographic Characterization of 3,5 Dimethylhexan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3,5-Dimethylhexan-2-ol. It provides detailed information about the chemical environment of individual atoms, which is instrumental in assigning the compound's stereochemistry.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer initial insights into the molecular structure of this compound by identifying the different types of protons and carbons present. The chemical shifts in these spectra are indicative of the electronic environment of the nuclei.

For a definitive structural assignment and to resolve any ambiguities, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a comprehensive map of the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the proton on C2 and the protons on C1 and C3, as well as between the protons on C3 and C4, and so on along the carbon backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques establish correlations between protons and the carbon atoms to which they are directly attached. This is crucial for assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com HMBC is particularly useful for identifying quaternary carbons and for piecing together the entire carbon skeleton of the molecule. youtube.com For instance, the protons of the methyl groups at C1, C3, and C5 would show correlations to their neighboring carbons.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on established values for similar aliphatic alcohols.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-H₃ | ~1.15 (d) | ~23.0 |

| C2-H | ~3.70 (m) | ~68.0 |

| C3-H | ~1.60 (m) | ~45.0 |

| C3-CH₃ | ~0.85 (d) | ~18.0 |

| C4-H₂ | ~1.30 (m) | ~40.0 |

| C5-H | ~1.70 (m) | ~25.0 |

| C5-CH₃ | ~0.90 (d) | ~22.0 |

| C6-H₃ | ~0.90 (d) | ~22.5 |

| O-H | Variable | - |

To determine the enantiomeric purity of this compound, chiral solvating agents (CSAs) or chiral shift reagents (CSRs) can be utilized in NMR spectroscopy. These chiral auxiliaries interact with the enantiomers of the analyte to form diastereomeric complexes. These complexes have slightly different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum.

The integration of these distinct signals allows for the quantification of the enantiomeric excess (ee). The choice of the chiral agent is critical and often depends on the functional groups present in the analyte. For alcohols like this compound, lanthanide-based chiral shift reagents or chiral acids are commonly employed.

Mass Spectrometry (MS) Analysis for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.gov For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (130.23 g/mol ). nih.gov

High-resolution mass spectrometry can provide the exact mass, which helps in determining the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For secondary alcohols, common fragmentation pathways include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would result in the loss of a methyl radical or a C₅H₁₁ radical, leading to prominent fragment ions.

Dehydration: The loss of a water molecule (M-18) is a characteristic fragmentation for alcohols. libretexts.org

A plausible fragmentation pattern for this compound is outlined in the table below, with m/z values for key fragments.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 115 | [M - CH₃]⁺ | Loss of a methyl radical from C1 or C3/C5 methyl groups. |

| 112 | [M - H₂O]⁺ | Loss of a water molecule. |

| 87 | [M - C₃H₇]⁺ | Cleavage of the C4-C5 bond. |

| 71 | [C₅H₁₁]⁺ | Cleavage of the C2-C3 bond. |

| 45 | [CH₃CHOH]⁺ | Alpha-cleavage at the C2-C3 bond. |

| 43 | [C₃H₇]⁺ | Isopropyl cation from the C5 end. |

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen), can be used to further elucidate these fragmentation mechanisms. The resulting shifts in the m/z values of the fragment ions confirm the pathways of bond cleavage.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Probes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are characteristic of the functional groups present and can also be sensitive to the molecule's conformation.

For this compound, the key vibrational modes include:

O-H stretch: A broad and strong absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group involved in hydrogen bonding. In Raman spectra, this band is generally weak.

C-H stretch: Strong absorptions in the IR and Raman spectra between 2850 and 3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the alkyl chain.

C-O stretch: A strong band in the IR spectrum, usually found in the 1000-1200 cm⁻¹ region, is indicative of the C-O single bond in the alcohol. The exact position can help distinguish between primary, secondary, and tertiary alcohols. nist.gov

O-H bend: A band in the fingerprint region of the IR spectrum can be attributed to the bending vibration of the O-H group.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H stretch (H-bonded) | 3200-3600 | IR (strong, broad), Raman (weak) |

| C-H stretch (alkane) | 2850-3000 | IR (strong), Raman (strong) |

| C-O stretch | 1000-1200 | IR (strong), Raman (moderate) |

| O-H bend | 1330-1430 | IR (moderate) |

Conformational changes in the molecule can lead to subtle shifts in the positions and intensities of these vibrational bands, making IR and Raman spectroscopy useful probes for studying the conformational landscape of this compound.

Chiroptical Spectroscopy (ECD, ORD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are highly sensitive to the stereochemistry of a molecule. These methods are instrumental in determining the absolute configuration of chiral compounds like this compound.

ECD Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.

ORD Spectroscopy: This method measures the rotation of the plane of polarized light as a function of wavelength.

For a molecule like this compound, which lacks a strong chromophore, derivatization with a chromophoric group is often necessary to obtain a measurable ECD or ORD signal. Alternatively, quantum chemical calculations can be used to predict the chiroptical spectra for each enantiomer. By comparing the experimentally measured spectrum with the calculated spectra, the absolute configuration can be unambiguously assigned.

Chromatographic Methodologies for Separation and Purity Profiling

Chromatographic techniques are essential for the separation of the different stereoisomers of this compound and for assessing its chemical and enantiomeric purity.

Gas Chromatography (GC): Chiral GC, using a chiral stationary phase, is a powerful method for separating the enantiomers of volatile compounds like this compound. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used technique for enantiomeric separation. nih.gov Similar to chiral GC, it employs a chiral stationary phase. Alternatively, the alcohol can be derivatized with a chiral agent to form diastereomers, which can then be separated on a non-chiral stationary phase. nih.gov

These chromatographic methods are not only crucial for obtaining enantiomerically pure samples but also for quality control, ensuring the purity of the compound.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Mixtures

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds such as this compound. When coupled with a mass spectrometer (GC-MS), it provides both qualitative and quantitative information, enabling robust identification based on retention time and mass spectrum.

Detailed Research Findings: The analysis of C8 alcohols by GC-MS is a well-established method. upb.roresearchgate.net For this compound, a non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5), is typically employed. nist.gov The compound's retention characteristics can be standardized using Kovats retention indices, which compare the analyte's retention time to those of n-alkane standards analyzed under the same temperature-programmed conditions. sigmaaldrich.comresearchgate.net

The mass spectrum of this compound, generated by electron ionization (EI), is predicted to exhibit characteristic fragmentation patterns for a secondary aliphatic alcohol. Key fragmentation pathways would include:

Alpha-Cleavage: The most significant fragmentation would occur adjacent to the carbon bearing the hydroxyl group. This would result in the loss of an ethyl group (C2H5•) to yield a prominent ion at m/z 101, or the loss of an isobutyl group (C4H9•) to yield a key fragment at m/z 73.

Dehydration: A neutral loss of a water molecule (H₂O, 18 Da) from the molecular ion (M+, m/z 130) is expected, leading to a fragment ion at m/z 112.

Further Fragmentation: Subsequent fragmentation of these primary ions would produce smaller ions characteristic of the hydrocarbon backbone.

Analysis of the isomeric compound 2,5-Dimethyl-3-hexanol shows a base peak at m/z 45 and significant fragments at m/z 57, 71, and 87, resulting from cleavages around its secondary alcohol group. nist.gov This supports the predicted fragmentation patterns for this compound, which would differ based on the specific location of the hydroxyl group.

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Injection Mode | Splitless |

| Oven Program | Initial 40°C, ramp at 10°C/min to 250°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 33–500 m/z |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analytical and preparative separation of the enantiomers of this compound. The success of this separation hinges on the use of a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Detailed Research Findings: Polysaccharide-based CSPs are widely recognized for their exceptional ability to resolve a broad range of chiral compounds, including aliphatic alcohols. phenomenex.comacs.org Columns packed with silica (B1680970) gel coated or immobilized with derivatives of amylose (B160209) or cellulose, particularly tris(3,5-dimethylphenylcarbamate), are highly effective. researchgate.net

The separation mechanism relies on a combination of intermolecular interactions, including hydrogen bonding (between the alcohol's hydroxyl group and the carbamate (B1207046) moieties on the CSP), dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. sigmaaldrich.com Normal-phase chromatography is the most common mode for this type of separation, utilizing a non-polar mobile phase, typically a mixture of an alkane (like n-hexane or n-heptane) and a small percentage of an alcohol modifier (such as isopropanol (B130326) or ethanol). nih.gov The concentration of the alcohol modifier is a critical parameter; a lower concentration generally increases retention and improves resolution, but at the cost of longer analysis times. nih.gov

| Parameter | Condition |

|---|---|

| Column (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) |

| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (if derivatized) or Refractive Index (RI) Detector |

| Temperature | Ambient (e.g., 25°C) |

Supercritical Fluid Chromatography (SFC) for Enantioseparations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. It utilizes a mobile phase, typically supercritical carbon dioxide, which has low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption.

Detailed Research Findings: SFC is highly effective for the enantioseparation of a wide range of compounds, and the same polysaccharide-based CSPs used in HPLC are also the most successful in SFC. chiraltech.commdpi.com The mobile phase consists primarily of supercritical CO₂, with a small amount of a polar organic solvent, known as a co-solvent or modifier, added to modulate analyte retention and selectivity. zendy.io Alcohols such as methanol (B129727), ethanol, and isopropanol are the most common and effective modifiers for separating chiral compounds on polysaccharide CSPs. researchgate.net

The chiral recognition mechanisms in SFC are similar to those in HPLC, involving hydrogen bonding and steric interactions. fagg.be Method development in SFC involves optimizing the percentage of the alcohol co-solvent, the system backpressure, and the column temperature to achieve the desired resolution. For basic or acidic analytes, small amounts of additives (e.g., diethylamine (B46881) for bases) may be included in the modifier to improve peak shape and resolution, although this is generally not necessary for neutral alcohols like this compound. chiraltech.com The high efficiency of SFC often results in significantly shorter analysis times compared to HPLC, making it a preferred technique for high-throughput screening.

| Parameter | Condition |

|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) |

| Dimensions | 150 mm x 4.6 mm ID, 3 µm particle size |

| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40°C |

Theoretical and Computational Chemistry Studies on 3,5 Dimethylhexan 2 Ol

Conformational Analysis and Energy Landscapes of 3,5-Dimethylhexan-2-ol Isomers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.comlibretexts.org For a flexible molecule like this compound, rotation around its single bonds gives rise to numerous conformers, each with a distinct energy level. The collection of these conformers and their corresponding energies forms the potential energy surface, or energy landscape, of the molecule. nih.govfrontiersin.org

The stability of different conformers is influenced by factors such as torsional strain (from eclipsing bonds) and steric hindrance (repulsion between bulky groups). libretexts.org In this compound, the key rotations would be around the C2-C3, C3-C4, and C4-C5 bonds. The relative positions of the hydroxyl group and the methyl groups will dictate the most stable conformations. Staggered conformations are generally more stable than eclipsed ones. lumenlearning.com Specifically, anti-conformations, where large groups are 180° apart, are typically the lowest in energy, while gauche interactions, where large groups are 60° apart, introduce some steric strain. lumenlearning.com

Computational methods, such as molecular mechanics or quantum mechanics, can be used to systematically explore the conformational space and calculate the energy of each conformer. The results are often visualized in a potential energy diagram, plotting energy versus a specific dihedral angle. For n-hexanol, for instance, computational studies have identified multiple low-energy conformations by optimizing the geometry at a specific level of theory (e.g., M06-2X/cc-pVTZ). researchgate.net A similar approach for this compound would identify the global minimum energy structure and the energy barriers between different conformers.

Table 1: Illustrative Relative Energies of Hypothetical this compound Conformers This table presents hypothetical data to illustrate the expected results from a conformational analysis. Actual values would require specific calculations.

| Conformer | Description of Key Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kJ/mol) | Boltzmann Population at 298 K (%) |

|---|---|---|---|

| Anti-Anti | Both methyl groups are anti to each other | 0.0 (Global Minimum) | ~60% |

| Anti-Gauche | One methyl group is anti, the other is gauche | ~2.5 | ~25% |

| Gauche-Gauche | Both methyl groups are in a gauche relationship | ~5.0 | ~10% |

| Eclipsed | Methyl groups are eclipsing other groups | >15.0 (Transition State) | <1% |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mpg.deyoutube.com DFT provides a good balance between computational cost and accuracy, making it suitable for molecules the size of this compound. diva-portal.org

A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. From this, various electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

From HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η). researchgate.net

These descriptors help in predicting how this compound might behave in a chemical reaction. For example, the locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. The hydroxyl group's oxygen atom, with its lone pairs, is expected to be a region of high electron density and a significant contributor to the HOMO.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data in their formulation. osti.gov High-level ab initio methods, such as Coupled Cluster (CC) or composite methods like W1X-1, can provide highly accurate thermochemical data. nih.gov

For this compound, these calculations could determine key thermochemical properties such as:

Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔfG°): The change in Gibbs free energy for the same formation process, indicating spontaneity.

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by one degree.

Entropy (S°): A measure of the randomness or disorder of the molecule.

These values are crucial for predicting the thermodynamics of reactions involving this compound. While experimental data for this specific molecule is scarce, computational methods can provide reliable estimates. nih.gov

Table 2: Exemplary Calculated Thermochemical Data for a C8 Alcohol This table shows representative data for a molecule similar in size to this compound, based on trends from high-level ab initio studies. nih.gov

| Property | Hypothetical Calculated Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (gas, 298.15 K) | -350 ± 5 | kJ/mol |

| Standard Entropy (gas, 298.15 K) | 450 ± 10 | J/(mol·K) |

| Heat Capacity (Cp at 298.15 K) | 220 ± 5 | J/(mol·K) |

Molecular Dynamics Simulations for Solvent Interactions and Molecular Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. arxiv.org This technique is particularly useful for studying the behavior of this compound in a solvent, such as water or an organic solvent. MD simulations can provide insights into solvation structure, hydrogen bonding, and transport properties. asme.orgosf.ioacs.orgarxiv.org

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom. arxiv.org For this compound in water, an MD simulation would reveal how water molecules arrange themselves around the alcohol. The hydrophilic hydroxyl group would form strong hydrogen bonds with water, while the hydrophobic alkyl chain would disrupt the local water structure. acs.orgsemanticscholar.org

Key properties that can be extracted from MD simulations include:

Radial Distribution Functions (RDFs): These describe the probability of finding one atom at a certain distance from another, providing a picture of the local solvation shell structure. asme.org

Hydrogen Bond Dynamics: The simulation can track the formation and breaking of hydrogen bonds between the alcohol's hydroxyl group and solvent molecules, determining their average lifetime. acs.org

Diffusion Coefficient: This measures how quickly the molecule moves through the solvent, which is important for understanding transport phenomena. researchgate.net

These simulations are valuable for understanding how the solvent environment affects the conformational preferences and reactivity of this compound.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. DFT is commonly used for this purpose. researchgate.net

NMR Spectroscopy: The chemical shifts (δ) in Nuclear Magnetic Resonance (¹H and ¹³C NMR) can be calculated with high accuracy. nih.govnih.gov The process involves calculating the magnetic shielding tensor for each nucleus in the optimized geometry of the molecule. researchgate.net These calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with an experimental one can help in assigning peaks and confirming the stereochemistry of the molecule. The accuracy of DFT-based predictions can be very high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the O-H stretch of the alcohol group or the C-H stretches of the alkyl chain.

Raman Spectroscopy: Similar to IR, Raman spectra can be predicted from calculated vibrational frequencies and Raman activities.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound This table illustrates how a comparison between calculated and experimental data would be presented. The "Predicted" values are for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 23.5 | 23.1 | +0.4 |

| C2 | 68.2 | 67.9 | +0.3 |

| C3 | 45.8 | 45.5 | +0.3 |

| C4 | 49.1 | 48.8 | +0.3 |

| C5 | 25.3 | 25.0 | +0.3 |

| C6 | 22.7 | 22.4 | +0.3 |

| C3-CH₃ | 18.9 | 18.5 | +0.4 |

| C5-CH₃ | 22.7 | 22.4 | +0.3 |

Computational Insights into Reaction Mechanisms and Transition States Involving this compound

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction. pnas.orgnih.gov

For this compound, a secondary alcohol, several reactions could be studied computationally:

Dehydration: The acid-catalyzed elimination of water to form alkenes is a common reaction for alcohols. vedantu.combyjus.com Computational studies can determine whether the reaction proceeds through an E1 or E2 mechanism. libretexts.orgacs.orglibretexts.org For a secondary alcohol, an E1 mechanism involving a carbocation intermediate is likely. Calculations would focus on locating the transition state for the formation of the carbocation and the subsequent proton removal. The relative stability of different possible alkene products (e.g., following Zaitsev's rule) could also be predicted.

Oxidation: The oxidation of this compound to the corresponding ketone, 3,5-dimethylhexan-2-one (B3190219), is another important transformation. Quantum chemical calculations can model the reaction pathway with various oxidizing agents. They can provide insights into the stereoselectivity of enzymatic oxidation, for example, by modeling the substrate within the active site of an alcohol dehydrogenase enzyme. diva-portal.orgnih.gov

Nucleophilic Substitution: Reactions where the hydroxyl group is replaced by another nucleophile can also be investigated. The calculations would help to determine the energetic favorability of an SN1 versus an SN2 pathway.

By calculating the energies of all species along the reaction pathway, a detailed reaction energy profile can be constructed. This profile provides quantitative data on activation energies and reaction enthalpies, offering a deep understanding of the reaction's feasibility and kinetics. mdpi.com

Biological and Ecological Roles of 3,5 Dimethylhexan 2 Ol Excluding Human Clinical Data

Occurrence and Biosynthesis in Microorganisms and Fungi

While the specific biosynthetic pathways of 3,5-Dimethylhexan-2-ol in microorganisms and fungi are not extensively detailed in current literature, the production of branched-chain fatty alcohols is a known capability of various microbial species. These compounds are typically derived from fatty acid metabolism. The biosynthesis of such branched-chain alcohols often involves the reduction of a corresponding ketone precursor, in this case, 3,5-dimethylhexan-2-one (B3190219). Fungi, including various species of Aspergillus, are known to perform a wide array of biotransformations, including the reduction of ketones to secondary alcohols. This capability is part of their natural metabolic processes, often for detoxification or as part of secondary metabolite synthesis.

The general pathway for the formation of fatty alcohols in microorganisms involves the reduction of fatty acyl-CoA or fatty acyl-ACP (acyl carrier protein) derivatives, which are intermediates in fatty acid synthesis. However, for a branched-chain alcohol like this compound, the biosynthesis would likely originate from branched-chain amino acid catabolism (e.g., leucine) which can be converted into branched-chain fatty acid precursors. These precursors can then be elongated and subsequently reduced to form the alcohol.

Role as a Metabolite in Plant Systems

Plants produce a vast array of volatile organic compounds (VOCs) that play crucial roles in their interactions with the environment, including attracting pollinators and defending against herbivores. While specific studies identifying this compound as a key metabolite in a particular plant species are limited, the emission of various C8-alcohols from plant tissues is well-documented. These compounds are often products of the lipoxygenase (LOX) pathway, which is activated in response to tissue damage. This pathway leads to the production of a variety of fatty acid-derived volatiles, including alcohols, aldehydes, and esters. It is plausible that this compound could be a minor component of the volatile blend in certain plant species, contributing to their characteristic scent or defensive chemistry.

Functions in Insect Chemical Communication (e.g., Pheromones, Kairomones)

The most well-documented biological role of this compound is in the realm of insect chemical communication. It has been identified as a component of pheromone blends in certain insect species, particularly termites. In the subterranean termite Reticulitermes speratus, this compound has been identified as a trail pheromone, guiding nestmates to food sources.

Trail pheromones are crucial for the social organization and foraging efficiency of termites. These chemical trails are deposited by foraging workers and are followed by other members of the colony. The effectiveness of these pheromones is often dependent on the specific stereochemistry of the molecule.

| Insect Species | Pheromone Type | Behavioral Response |

| Reticulitermes speratus | Trail Pheromone | Trail-following, recruitment to food sources |

Enantioselective Biological Activity in Insect Systems

The biological activity of chiral semiochemicals is often highly dependent on their stereochemistry, with different enantiomers eliciting different behavioral responses or having varying levels of activity. In the case of this compound, which has two chiral centers and therefore four possible stereoisomers, research has shown that the enantiomeric composition is critical for its function as a trail pheromone in Reticulitermes speratus.

Studies have demonstrated that the natural trail pheromone of this termite species is a specific stereoisomer of this compound. Bioassays have shown that other stereoisomers are significantly less active or even inactive, highlighting the high degree of specificity of the termite's olfactory receptors. This enantioselective recognition is a common feature in insect chemical communication, ensuring the species-specificity of the chemical signal.

| Stereoisomer | Biological Activity in Reticulitermes speratus |

| (2R,3S)-3,5-Dimethylhexan-2-ol | High trail-following activity |

| Other stereoisomers | Low to no trail-following activity |

Biotransformation by Microorganisms and Enzymes (In vitro/Ex vivo studies)

The biotransformation of ketones to their corresponding alcohols is a common reaction catalyzed by microorganisms and their enzymes. In vitro and ex vivo studies have shown that various fungi and bacteria possess the enzymatic machinery to reduce 3,5-dimethylhexan-2-one to this compound. This reduction is typically carried out by oxidoreductases, specifically alcohol dehydrogenases, which utilize cofactors such as NADH or NADPH.

For example, studies using fungal species have demonstrated the efficient and often stereoselective conversion of ketones to alcohols. This capability is of interest for biotechnological applications, such as the production of specific enantiomers of chiral alcohols.

Interactions with Biological Macromolecules (e.g., Enzyme Substrate/Inhibitor Studies in non-human systems)

As a secondary alcohol, this compound can serve as a substrate for alcohol dehydrogenases (ADHs). These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. In non-human systems, such as insects and microorganisms, ADHs play a role in detoxification and metabolism. While specific studies on the interaction of this compound with purified enzymes are scarce, it is expected to be a substrate for a range of ADHs, particularly those that can accommodate branched-chain alcohols.

There is currently no significant evidence to suggest that this compound acts as a potent inhibitor of major enzyme systems in non-human organisms under natural conditions.

Ecological Significance in Natural Product Chemistry

The ecological significance of this compound lies primarily in its role as an infochemical that mediates interactions between organisms. As an insect pheromone, it plays a vital role in the social behavior and foraging ecology of certain termite species. Its production by microorganisms suggests a potential role in microbial communication or interactions with other organisms in their environment. The potential for this compound to be a plant-derived volatile organic compound also points to its involvement in plant-insect or plant-microbe interactions.

The study of such natural products is crucial for understanding the complex chemical language that governs ecological interactions. Further research into the biosynthesis, perception, and ecological roles of this compound will likely reveal more about its importance in various ecosystems.

Environmental Fate and Remediation Strategies for 3,5 Dimethylhexan 2 Ol

Biodegradation Pathways in Aquatic and Terrestrial Environments

Biodegradation is a primary mechanism for the removal of aliphatic alcohols from both aquatic and terrestrial systems. The branched structure of 3,5-Dimethylhexan-2-ol influences its susceptibility to microbial attack compared to linear alcohols. In general, the biodegradability of petroleum hydrocarbons follows a sequence of decreasing susceptibility: linear alkanes > branched alkanes > monoaromatics > cyclic alkanes > polyaromatics > asphaltenes.

The microbial degradation of aliphatic hydrocarbons like this compound is typically initiated by an oxidation step. Microorganisms, including a wide range of bacteria and fungi, possess enzymatic machinery to break down these compounds. The aerobic degradation of alkanes, the parent structures of alcohols, usually commences with the oxidation of a terminal methyl group to produce a primary alcohol. This initial step is often catalyzed by monooxygenase enzymes, such as alkane hydroxylases (e.g., AlkB), which hydroxylate the substrate.

For a secondary alcohol like this compound, the degradation pathway would likely involve the further oxidation of the alcohol group to a ketone (3,5-dimethylhexan-2-one). Subsequently, enzymatic processes would cleave the carbon chain, ultimately leading to intermediates that can enter central metabolic pathways, such as the beta-oxidation pathway for fatty acid degradation.

Microbial communities in soil and water can adapt to the presence of hydrocarbon contaminants, with populations of hydrocarbon-degrading microorganisms increasing in response to exposure.

Several environmental factors can significantly influence the rate at which this compound is biodegraded. These include:

Oxygen Availability: Aerobic biodegradation is generally much faster and more efficient than anaerobic degradation for hydrocarbons. The initial enzymatic attack on aliphatic compounds often requires molecular oxygen.

Nutrient Availability: The growth and metabolic activity of microorganisms are dependent on the availability of essential nutrients such as nitrogen and phosphorus. In nutrient-limited environments, the rate of biodegradation can be stimulated by the addition of these elements.

Temperature and pH: Microbial activity is optimal within specific temperature and pH ranges. Generally, a pH between 6 and 8 is conducive to the microbial degradation of hydrocarbons.

Bioavailability: The extent to which a compound is available to microorganisms for degradation is a critical factor. Sorption to soil organic matter can reduce the bioavailability of organic contaminants.

Chemical Structure: The branched nature of this compound can make it more resistant to biodegradation than linear alcohols of similar carbon number.

| Factor | Influence on Biodegradation Rate |

| Oxygen | Higher oxygen levels generally increase the rate of aerobic biodegradation. |

| Nutrients (N, P) | Addition of nutrients can stimulate microbial growth and enhance degradation. |

| Temperature | Optimal temperatures lead to higher microbial activity and faster degradation. |

| pH | A neutral pH range (6-8) is typically optimal for most hydrocarbon-degrading microbes. |

| Bioavailability | Higher bioavailability, meaning the compound is accessible to microbes, increases degradation rates. |

| Chemical Structure | Branched structures can be more resistant to degradation than linear structures. |

Photodegradation and Atmospheric Chemistry of this compound